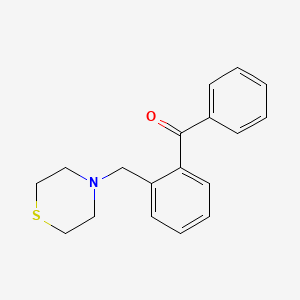
3-Phenyl-2'-thiomethylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 3-Phenyl-2'-thiomethylpropiophenone, is not directly studied in the provided papers. However, related compounds and reactions are discussed, which can provide insights into the chemical behavior and properties of similar structures. For instance, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides involves multiple arylation via C-C and C-H bond cleavages . Additionally, thiophene derivatives, which share a sulfur-containing motif with the thiomethyl group in the compound of interest, have been synthesized and their reactions studied .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions and the use of catalysts. For example, 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene was synthesized from di-2-thenoylmethane after five steps . Similarly, 3-arylpropenamides with a thiophene ring were synthesized from various hydroxypropionic acids and propenoic acids using thionyl chloride . These methods suggest that the synthesis of 3-Phenyl-2'-thiomethylpropiophenone could potentially involve multi-step reactions with careful selection of catalysts and reagents.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques. For instance, the structural, spectral, and electronic properties of 1-phenyl-3(4-methoxyphenyl)-2-propenone were examined using density functional theory and spectroscopic methods . The structure determination of 3-phenylpropionic acid derivatives was accomplished using X-ray powder diffraction data . These studies indicate that similar analytical methods could be applied to determine the molecular structure of 3-Phenyl-2'-thiomethylpropiophenone.
Chemical Reactions Analysis
The chemical reactions of related compounds involve electron transfer photofragmentations, as seen in the study of 3-phenylpropiophenones . Additionally, the photochemistry of p-hydroxypropiophenone involves self-quenching and hydrogen-transfer reactions . These findings suggest that 3-Phenyl-2'-thiomethylpropiophenone may also undergo similar photofragmentation and photochemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated. For example, the effects of 2-[4-[[[(arylamino)carbonyl]amino]phenoxy]-2-methylpropionic acids on the affinity of hemoglobin for oxygen were studied, indicating potential biological activity . The molecular docking analysis of synthesized 1-phenyl-3(4-methoxyphenyl)-2-propenone showed its potential as a protease kinase inhibitor . These studies provide a basis for predicting the physical, chemical, and biological properties of 3-Phenyl-2'-thiomethylpropiophenone.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties : Some thiophene derivatives, which include compounds related to 3-Phenyl-2'-thiomethylpropiophenone, have been studied for their interesting pharmacological actions. This includes the synthesis of new 3-arylpropenamides having thiophene ring for potential pharmacological applications (Tabuuchi, 1960).
Chemical Synthesis and Isotope Labeling : Research on the preparation of isotope-labeled carboxylic acids, including derivatives of phenylpropiolic acids, has been conducted. This is relevant for understanding the chemical synthesis pathways and applications in labeling studies (Baracchi et al., 1986).
Corrosion Inhibition : A derivative of 3-Phenyl-2-propyn-1-ol, closely related to 3-Phenyl-2'-thiomethylpropiophenone, has been studied for its effectiveness in mitigating corrosion of steel in hydrochloric acid solutions. This application is significant in industrial contexts, particularly in oilfield tubing (Growcock & Lopp, 1988).
Catalysis and Chemical Reactions : Studies have been conducted on palladium-catalyzed reactions involving hydroxypropiophenones, which are structurally related to 3-Phenyl-2'-thiomethylpropiophenone. These reactions result in unique multiple arylations and are important in the field of organic synthesis (Wakui et al., 2004).
Photovoltaic Applications : Phenothiazine, a compound structurally related to thiophene derivatives, has been studied for its applications in dye-sensitized solar cells. This research is crucial for the development of novel materials for solar energy conversion (Buene et al., 2019).
Nitric Oxide Donors : 3-Furoxancarbonitrile, bearing a phenyl group, has been explored as a nitric oxide donor, revealing its potential in pharmacological and biological applications (Medana et al., 1994).
Abiotic Stress in Plants : Phenolic compounds, including those related to phenylpropiophenone, play key roles in plants under abiotic stress, such as drought or temperature extremes. This research is important for understanding plant physiology and response to environmental changes (Sharma et al., 2019).
Electrochemical Applications : The electrochemical behavior of phenothiazine derivatives has been studied, showing potential applications in electrochemical sensors and energy storage devices (Kuzin et al., 2020).
Material Science : Phenyl disulfide, a compound with a phenyl group similar to 3-Phenyl-2'-thiomethylpropiophenone, has been employed in lithium–carbon dioxide batteries for carbon dioxide utilization. This is significant in the development of new energy storage technologies (Pipes et al., 2019).
Eigenschaften
IUPAC Name |
1-(2-methylsulfanylphenyl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16OS/c1-18-16-10-6-5-9-14(16)15(17)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBDDJIBJFVZRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)CCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643973 |
Source


|
| Record name | 1-[2-(Methylsulfanyl)phenyl]-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2'-thiomethylpropiophenone | |
CAS RN |
898764-18-6 |
Source


|
| Record name | 1-[2-(Methylsulfanyl)phenyl]-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327312.png)
![Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327313.png)
![Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327315.png)
![Ethyl 8-[2-(azetidinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1327316.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1327317.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-fluorobenzophenone](/img/structure/B1327318.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-fluorobenzophenone](/img/structure/B1327319.png)
![4-Bromo-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1327320.png)
![4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1327321.png)
![2,4-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1327328.png)
![Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate](/img/structure/B1327331.png)
![Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate](/img/structure/B1327332.png)
